molecular formula C19H15ClN4O3 B2911860 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one CAS No. 1396864-47-3

5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2911860
CAS No.: 1396864-47-3
M. Wt: 382.8
InChI Key: FDVSDGXGBBUIDH-UHFFFAOYSA-N
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Description

5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one (CAS 1396869-05-8) is a chemical compound with a molecular formula of C20H17ClN4O3 and a molecular weight of 396.8 . This complex molecule is built from a hybrid structure, featuring a 1,2,4-oxadiazole ring and a pyridin-2(1H)-one moiety, which are both privileged scaffolds in medicinal chemistry known for their diverse biological activities . The 1,2,4-oxadiazole ring is substituted at the 3-position with a 2-chlorophenyl group, and the pyridinone nitrogen is functionalized with a (3,5-dimethylisoxazol-4-yl)methyl group . Compounds containing pyridazinone and oxadiazole motifs have been the subject of significant research interest due to their wide spectrum of potential pharmacological applications, making them valuable tools in drug discovery and chemical biology . The specific physicochemical properties and biological profile of this compound are a direct result of its unique molecular architecture. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c1-11-15(12(2)26-22-11)10-24-9-13(7-8-17(24)25)19-21-18(23-27-19)14-5-3-4-6-16(14)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVSDGXGBBUIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with a hydrazine derivative under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the 2-chlorophenyl group to the oxadiazole ring.

    Synthesis of the pyridin-2(1H)-one core: This can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the 3,5-dimethylisoxazol-4-yl)methyl group: This step may involve a nucleophilic substitution reaction to introduce the isoxazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and analogous molecules from the evidence:

Compound Molecular Formula Key Substituents Molecular Weight Notable Features
Target: 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one C₁₉H₁₅ClN₄O₃* 2-Chlorophenyl-oxadiazole; 3,5-dimethylisoxazole ~395.8† Combines oxadiazole (electron-deficient) and isoxazole (electron-rich) heterocycles.
3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one C₁₃H₉ClN₃O₂ 2-Chlorophenyl-oxadiazole; pyridinone 274.7 Simpler structure lacking the isoxazole group; lower molecular weight.
1-Benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one C₁₇H₁₆N₂O₂ Benzyl; 3,5-dimethylisoxazole 280.3 Replaces oxadiazole with benzyl; higher solubility due to aromatic substitution.
5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one C₁₉H₁₄ClN₅O₃ Dual oxadiazole groups (2-chlorophenyl and cyclopropyl) 395.8 Increased rigidity vs. target compound; cyclopropyl may enhance metabolic stability.
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₂H₁₃ClN₄O₂ Phthalazinone core; 3-chlorophenyl-oxadiazole 400.8 Larger planar system; potential for π-π stacking interactions.

*Calculated based on analogous compounds; †Estimated from .

Structural and Functional Insights

  • Oxadiazole vs. Isoxazole : The target compound’s 1,2,4-oxadiazole group is electron-deficient, favoring interactions with nucleophilic residues in biological targets, while the 3,5-dimethylisoxazole introduces steric bulk and moderate lipophilicity . In contrast, the benzyl-substituted analog prioritizes aromatic interactions but lacks the oxadiazole’s polarity.
  • Chlorophenyl Positioning : The 2-chlorophenyl substitution (target and ) may confer stronger van der Waals interactions compared to the 3-chlorophenyl variant in , where steric hindrance could reduce binding efficiency.

Physicochemical Properties

  • Molecular Weight : The target (~395.8 g/mol) lies within the acceptable range for drug-like molecules (typically <500 g/mol), comparable to but heavier than .
  • Polarity: The combination of oxadiazole (polar) and isoxazole (moderately lipophilic) in the target suggests balanced solubility, whereas the phthalazinone derivative may exhibit reduced aqueous solubility due to its extended aromatic system.

Biological Activity

5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound's structural formula is represented as follows:

C15H14ClN5O2\text{C}_{15}\text{H}_{14}\text{ClN}_5\text{O}_2

This structure features a pyridine ring, an oxadiazole moiety, and a chlorophenyl group, which contribute to its biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles often exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance the lipophilicity and cellular penetration of the compound, potentially increasing its effectiveness against various pathogens .
  • Antioxidant Properties : The oxadiazole ring is known for its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Tested Concentration (µM) Effect Reference
Antimicrobial10 - 100Inhibition of bacterial growth
Antioxidant50 - 200Scavenging of DPPH radicals
Anti-inflammatory25 - 100Reduction in TNF-alpha production

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the target compound. The results indicated significant growth inhibition against Gram-positive and Gram-negative bacteria. The compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Antioxidant Activity

In vitro assays using DPPH and ABTS radical scavenging methods demonstrated that the compound effectively reduced oxidative stress markers in cultured cells. This suggests potential applications in preventing oxidative damage in chronic diseases .

Case Study 3: Anti-inflammatory Potential

In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This supports its potential use as an anti-inflammatory agent in therapeutic settings .

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis (>10 g)?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry for exothermic steps (e.g., cyclization reactions). Monitor reaction progress in real-time via inline FTIR.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to maintain consistency .

Q. How to design a stability study for long-term storage of this compound?

  • Methodological Answer :
  • ICH Guidelines : Store samples at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and -20°C (control). Assess degradation at 0, 1, 3, 6 months via HPLC.
  • Degradant Identification : Use HRMS and 2D NMR to characterize major impurities (e.g., hydrolyzed oxadiazole) .

Advanced Characterization

Q. Which crystallographic techniques resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using a synchrotron source (λ = 0.7–1.0 Å). Refine structures with SHELXL, reporting R-factor < 5%. Compare with powder XRD to confirm polymorphism absence .

Q. How does substituent electronic effects influence the compound’s redox behavior in electrochemical studies?

  • Methodological Answer : Use cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile). Correlate oxidation potentials with Hammett σ values for substituents (e.g., 2-Cl vs. 4-OMe) to establish electronic profiles .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in mutagenicity assays?

  • Methodological Answer :
  • Ames Test Compliance : Use Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation. Conduct in a BSL-2 lab with double-gloving and fume hoods.
  • Waste Disposal : Neutralize with 10% sodium hypochlorite before incineration .

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